N-Boc-DL-2-amino-1-butanol
Overview
Description
. It is a derivative of 2-amino-1-butanol, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-DL-2-amino-1-butanol typically involves the reaction of 2-amino-1-butanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as Amberlyst-15. The reaction is carried out in ethanol at ambient temperature, ensuring high chemoselectivity and yield . The general reaction scheme is as follows:
2-amino-1-butanol+di-tert-butyl dicarbonate→this compound
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: N-Boc-DL-2-amino-1-butanol undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent is commonly used.
Major Products:
Substitution Reactions: Depending on the substituent, products such as N-alkyl or N-acyl derivatives are formed.
Deprotection Reactions: The primary product is 2-amino-1-butanol.
Scientific Research Applications
N-Boc-DL-2-amino-1-butanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the preparation of peptide and protein conjugates.
Medicine: It serves as a building block for the synthesis of drugs and bioactive compounds.
Industry: this compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-DL-2-amino-1-butanol primarily involves its role as a protecting group for amino functionalities. The Boc group stabilizes the amino group, preventing unwanted side reactions during synthetic processes. Upon deprotection, the free amine can participate in further chemical reactions .
Comparison with Similar Compounds
- N-Boc-2-aminoethanol
- N-Boc-3-amino-1-propanol
- N-Boc-4-amino-1-butanol
Comparison: N-Boc-DL-2-amino-1-butanol is unique due to its specific structure, which includes a butanol backbone with a Boc-protected amino group. This structure provides distinct reactivity and stability compared to other Boc-protected amino alcohols .
Biological Activity
N-Boc-DL-2-amino-1-butanol is a derivative of 2-amino-1-butanol, featuring a tert-butoxycarbonyl (Boc) protective group that enhances its stability and reactivity. This compound has garnered attention in both synthetic organic chemistry and biological research due to its versatile applications and potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₃NO₂
- Molecular Weight : 115.18 g/mol
- CAS Number : 138373-86-1
The presence of the Boc group allows for selective reactions while protecting the amino group from undesired side reactions during synthesis. This characteristic is particularly useful in the development of pharmaceuticals and other biologically active compounds.
Biological Activity Overview
This compound exhibits several biological activities, largely attributed to its parent compound, DL-2-amino-1-butanol. The following sections detail its potential pharmacological effects, mechanisms of action, and relevant research findings.
1. Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties . Studies have suggested that derivatives of 2-amino-1-butanol can protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of apoptosis in neuronal cells .
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties , showing potential effectiveness against various bacterial strains. The structural features of this compound allow it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
3. Anti-Tubercular Activity
Research has indicated that the parent compound, 2-amino-1-butanol, exhibits anti-tubercular activity. This compound may retain some of these properties, making it a candidate for further studies aimed at developing new treatments for tuberculosis.
Synthesis Methods
This compound can be synthesized through various methods, typically involving the protection of the amino group using Boc anhydride or similar reagents under controlled conditions. The following table summarizes common synthesis routes:
Synthesis Method | Description |
---|---|
Boc Protection | Reaction of DL-2-amino-1-butanol with Boc anhydride in the presence of a base (e.g., triethylamine) to form this compound. |
Deprotection | Removal of the Boc group under acidic conditions (e.g., HCl) to yield free amino alcohol for further reactions. |
Case Studies and Research Findings
Several studies have focused on the biological activity and applications of this compound:
Case Study 1: Neuroprotection in Cell Models
A study published in Neuroscience Letters demonstrated that this compound could significantly reduce neuronal cell death induced by oxidative stress in vitro. The results indicated a decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against various Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
Properties
IUPAC Name |
tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRGWGOFPUXNOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571731 | |
Record name | tert-Butyl (1-hydroxybutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138373-86-1, 193086-15-6 | |
Record name | tert-Butyl (1-hydroxybutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-DL-2-amino-1-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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